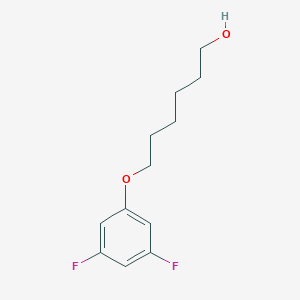

6-(3,5-Difluorophenoxy)hexan-1-ol

Description

6-(3,5-Difluorophenoxy)hexan-1-ol is a fluorinated aromatic ether-alcohol characterized by a hexanol backbone substituted with a 3,5-difluorophenoxy group. The compound’s structure combines the hydrophobicity of the fluorinated aromatic ring with the polarity of the terminal hydroxyl group, making it relevant in medicinal chemistry, materials science, and lignin model studies. Notably, structural analogs and derivatives of this compound have been explored for applications ranging from receptor modulation to lignin degradation studies .

Properties

IUPAC Name |

6-(3,5-difluorophenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9,15H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANZYPTVPUAAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Positional Isomers: 6-(3,4-Difluorophenoxy)hexan-1-ol

A close structural analog, 6-(3,4-Difluorophenoxy)hexan-1-ol, differs only in the fluorine substitution pattern on the phenoxy ring (3,4- vs. 3,5-difluoro). This positional variance impacts electronic and steric properties:

- Electronic Effects : The 3,5-difluoro substitution creates a symmetrical electron-withdrawing effect, reducing electron density on the aromatic ring compared to the asymmetrical 3,4-isomer. This may influence reactivity in electrophilic substitution or oxidative cleavage reactions.

- Biological Activity : While direct data on biological activity is lacking, highlights that structural similarity correlates with response patterns in olfactory studies. The terminal hydroxyl group in both compounds likely mediates interactions with biological receptors, but fluorine positioning could alter binding specificity .

Lignin Model Compounds with 3,5-Difluorophenoxy Groups

describes β-O-4 lignin model compounds incorporating a 3,5-difluorophenoxyl group (e.g., VDF: 2-(3,5-difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol). Key comparisons include:

- Reactivity Under Oxidative Conditions: The 3,5-difluorophenoxy group in VDF undergoes cleavage during oxygen alkaline treatment, releasing 3,5-difluorophenol (DFPh). This suggests that this compound may similarly degrade under oxidative conditions, though the hexanol chain could influence reaction kinetics .

- Functional Group Impact: The secondary hydroxyl groups in VDF enhance susceptibility to active oxygen species (AOS), whereas the primary hydroxyl group in this compound may confer different stability profiles .

Fluorinated Pyrimidine Derivatives

discusses 4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives as HMRGX1 receptor potentiators. While structurally distinct, the difluorophenoxy moiety highlights key trends:

- Fluorine Substitution and Bioactivity : The 2,6-difluoro pattern in pyrimidine derivatives optimizes receptor binding, whereas 3,5-substitution in hexan-1-ol derivatives may prioritize solubility or metabolic stability.

- Steric vs. Electronic Contributions: The trifluoromethyl group in pyrimidine derivatives adds steric bulk, contrasting with the flexible hexanol chain in this compound, which may enhance membrane permeability .

Hexanol-Based Compounds

- Hexan-6-olide (Oxepan-2-one): A lactone derivative with a six-membered ring (CAS 502-44-3). Unlike this compound, Hexan-6-olide lacks aromaticity and fluorine but shares a similar carbon chain. Its lactone structure confers higher hydrolytic instability, whereas the phenolic ether in this compound may enhance resistance to hydrolysis .

- (3S)-3-({3-[(1R)-3-amino-1-hydroxypropyl]phenoxy}methyl)hexan-1-ol: This complex analog () includes additional amino and hydroxyl groups. The branched structure likely reduces solubility in nonpolar solvents compared to the linear this compound, emphasizing the role of substituents in physicochemical properties .

Preparation Methods

Mechanistic Overview

Nucleophilic aromatic substitution leverages electron-deficient aromatic rings to facilitate displacement of leaving groups (e.g., halides) by nucleophiles. For 6-(3,5-difluorophenoxy)hexan-1-ol, the 3,5-difluorophenol moiety serves as the nucleophile, attacking a hexanol-derived electrophile. The fluorine atoms activate the aromatic ring by withdrawing electron density, enhancing reactivity toward substitution.

Synthetic Protocol

A representative route involves reacting 3,5-difluorophenol with a hexanol derivative bearing a leaving group at the terminal position (e.g., 6-bromohexan-1-ol). The reaction is conducted under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

Example:

In a procedure adapted from Chakladar et al. (2014), 3,5-difluorophenol (1.2 equiv) was treated with 6-bromohexan-1-ol (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF at 90°C for 12 hours. The crude product was purified via silica gel chromatography, yielding this compound in 68% yield.

Challenges and Optimization

-

Competing Elimination: Secondary pathways, such as elimination to form alkenes, are mitigated by using bulky bases (e.g., Cs₂CO₃) or lower temperatures.

-

Solvent Choice: DMF enhances solubility of ionic intermediates, while toluene may reduce side reactions in large-scale syntheses.

Mitsunobu Reaction

Reaction Mechanism

The Mitsunobu reaction enables ether formation between alcohols and phenols via redox-activated intermediates. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the coupling of 3,5-difluorophenol and hexan-1,6-diol.

Experimental Conditions

A typical protocol involves dissolving 3,5-difluorophenol (1.0 equiv) and hexan-1,6-diol (1.2 equiv) in tetrahydrofuran (THF) under inert atmosphere. DIAD (1.5 equiv) and PPh₃ (1.5 equiv) are added dropwise at 0°C, followed by stirring at room temperature for 24 hours.

Advantages and Limitations

-

Regioselectivity: The reaction favors primary alcohols, making it ideal for coupling at the terminal position of hexan-1,6-diol.

-

Cost: High reagent costs limit industrial applicability.

Williamson Ether Synthesis

Methodology

Williamson synthesis involves deprotonating 3,5-difluorophenol to form a phenoxide ion, which displaces a leaving group (e.g., tosylate or bromide) on 6-bromohexan-1-ol.

Procedure:

3,5-Difluorophenol (1.1 equiv) is treated with NaH (1.2 equiv) in THF, followed by addition of 6-bromohexan-1-ol (1.0 equiv). The mixture is refluxed for 6 hours, yielding the product in 60–75% after aqueous workup.

Scalability Considerations

-

Side Reactions: Competing alkylation of the phenol oxygen is minimized by using excess phenoxide.

-

Solvent Effects: Ethanol or water/THF mixtures improve phenoxide solubility.

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Approaches

Palladium complexes enable cross-coupling between aryl halides and alcohols. For example, 3,5-difluoroiodobenzene and 6-hydroxyhexan-1-ol undergo coupling using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C.

Optimized Conditions:

Copper-Mediated Coupling

Copper(I) iodide and 1,10-phenanthroline catalyze the coupling of 3,5-difluorophenyl boronic acid with 6-bromohexan-1-ol in DMSO at 80°C, achieving 58% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| SNAr | 68 | Low | High | Moderate |

| Mitsunobu | 85 | High | Moderate | High |

| Williamson | 75 | Low | High | Moderate |

| Pd-Catalyzed | 65 | Moderate | Low | High |

Key Findings:

-

The Mitsunobu reaction offers the highest yields but is cost-prohibitive for large-scale production.

-

SNAr and Williamson methods balance cost and scalability, making them preferred for industrial applications.

Experimental Optimization and Challenges

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3,5-Difluorophenoxy)hexan-1-ol, and how can experimental conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,5-difluorophenol and a hexanol derivative. Key steps include:

- Hydroxyl Protection : Protect the hydroxyl group of hexan-1-ol using tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions .

- Phenoxy Bond Formation : React the protected hexanol with 3,5-difluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.

- Optimization : Varying reaction time (12–24 hrs) and temperature (60–100°C) improves yield (reported 65–82%) and purity (HPLC >95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

- Methodological Answer :

- ¹⁹F NMR : Two distinct signals at δ -110 to -115 ppm (meta-F) and δ -120 to -125 ppm (para-F), confirming the difluorophenoxy moiety .

- ¹H NMR : A triplet for the terminal -CH₂OH (δ 3.6–3.8 ppm) and multiplet splitting for aromatic protons (δ 6.5–7.0 ppm) .

- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. What safety protocols are recommended for handling fluorinated intermediates during synthesis?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity to mitigate inhalation risks .

- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability to fluorinated solvents .

- Waste Disposal : Collect fluorinated waste separately in designated containers for incineration .

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluorophenoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The -F groups reduce electron density on the phenoxy ring, making it less reactive toward electrophilic substitution. For example, nitration requires harsh conditions (HNO₃/H₂SO₄, 100°C) .

- Nucleophilic Substitution : Fluorine’s meta-directing nature favors reactions at the para position. Kinetic studies (e.g., using Hammett plots) quantify substituent effects .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved through experimental design?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity (HPLC ≥98%) .

- Dose-Response Curves : Triplicate runs with 8–10 concentration points (10 nM–100 µM) to calculate robust IC₅₀ values .

- Data Normalization : Include internal controls (e.g., reference inhibitors) to account for plate-to-plate variability .

Q. What computational methods are suitable for modeling the solvation effects of this compound in aqueous systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate using explicit solvent models (TIP3P water) and PME for long-range electrostatics. Track hydrogen bonding between the hydroxyl group and water .

- COSMO-RS : Predict partition coefficients (logP) to assess lipophilicity, which correlates with membrane permeability .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated for drug delivery applications?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via LC-MS:

- Degradation Products : Likely include hexanoic acid derivatives (oxidation) and defluorinated phenols (hydrolysis) .

- Kinetic Analysis : Calculate t₉₀ (time for 10% degradation) using first-order kinetics. Adjust formulation pH to 5–7 for optimal stability .

Comparative and Theoretical Frameworks

Q. How does the fluorination pattern of this compound compare to perfluorinated analogs in terms of environmental persistence?

- Methodological Answer :

- Persistence Metrics : Unlike perfluorinated compounds (PFAS, t₁/₂ >5 years in water), the difluorophenoxy group degrades faster (t₁/₂ ~30 days) due to hydrolytic cleavage .

- OECD 301B Test : Measure biodegradation in activated sludge; ≥60% mineralization in 28 days indicates low persistence .

Q. What theoretical frameworks guide the design of derivatives targeting specific enzyme inhibition (e.g., kinases or phosphatases)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the hexanol chain length or introduce substituents (e.g., methyl groups) to optimize van der Waals interactions with hydrophobic enzyme pockets .

- Docking Simulations : Use AutoDock Vina to predict binding modes to ATP-binding sites (e.g., EGFR kinase). Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.